molecular formula C25H22N2O6 B2530231 N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide CAS No. 888452-83-3

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide

Cat. No.: B2530231
CAS No.: 888452-83-3
M. Wt: 446.459
InChI Key: LNRUSJDLBFBEBG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide (CAS 888452-83-3) is a synthetic benzofuran derivative of high interest in medicinal chemistry and drug discovery research . This compound has a molecular formula of C25H22N2O6 and a molecular weight of 446.46 g/mol . Benzofuran is a key structural motif in organic chemistry, serving as an important intermediate for various pharmaceutical compounds . Benzofuran-based compounds are the subject of extensive scientific investigation due to their diverse pharmacological profiles. Research into structurally similar benzofuran chalcone hybrids has demonstrated potent in vitro anti-tumor activities against specific cancer cell lines, such as HCC1806 and HeLa, and has shown potential as inhibitors of VEGFR-2, a key tyrosine kinase receptor target in cancer therapy . More broadly, benzofuran derivatives are known to exhibit a range of pharmacological effects, including anti-tumor, antibacterial, and anti-inflammatory properties . This makes them valuable scaffolds for developing new therapeutic agents. This product is provided for research use only and is not intended for human or animal use. Researchers are encouraged to investigate the specific mechanism of action and potential applications of this compound in their respective fields.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-30-20-13-12-16(14-21(20)31-2)26-25(29)24-23(18-10-6-7-11-19(18)33-24)27-22(28)15-32-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRUSJDLBFBEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyclization

A patent by CN114751883B details a one-pot synthesis using palladium acetate (5 mol%), triphenylphosphine (10 mol%), and carbonyl molybdenum (1.2 equiv) in toluene at 90°C for 24 hours. This method converts 2-alkynylphenol and nitroaromatic hydrocarbons into benzofuran-3-carboxamide intermediates with broad functional group tolerance (Table 1).

Table 1: Substrate Scope for Palladium-Catalyzed Benzofuran Synthesis

R₁ R₂ Yield (%)
4-Methoxyphenyl H 92
3-Bromophenyl OMe 88
Cyclopropyl Cl 85

The reaction proceeds via a carbon monoxide-free pathway, where the nitro group acts as an oxidizing agent, eliminating the need for hazardous gas reagents. Post-reaction purification involves column chromatography with hexane/ethyl acetate (3:1) to isolate the benzofuran core in >85% yield.

Acid-Catalyzed Rearrangement of Chalcones

An alternative route from PMC9593264 employs 2-hydroxychalcones treated with p-toluenesulfonic acid (p-TsOH) in hexafluoroisopropanol ((CF₃)₂CHOH) at room temperature. This method selectively produces 3-formylbenzofurans (98% yield) or 3-acylbenzofurans (95% yield) depending on the acid strength (Scheme 1).

Scheme 1: Acid-Dependent Benzofuran Formation

  • Weak acids (e.g., PPTS): Aromatization with methanol elimination → 3-acylbenzofuran.
  • Strong acids (e.g., p-TsOH): Diprotonation → THF ring-opening → 3-formylbenzofuran.

This approach is particularly valuable for introducing formyl groups at the 3-position, which can later be oxidized or amidated.

Attachment of the 3,4-Dimethoxyphenyl Moiety

The final carboxamide group is installed via nucleophilic acyl substitution or transition-metal-catalyzed cross-coupling.

Carbodiimide-Mediated Coupling

A scalable protocol from ACS Omega uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) to couple 3,4-dimethoxyaniline with benzofuran-2-carboxylic acid. Reactions in dichloromethane at 25°C for 6 hours provide the target compound in 89% yield after recrystallization from ethanol.

Table 2: Optimization of Carbodiimide Coupling

Catalyst Solvent Temp (°C) Time (h) Yield (%)
EDC/HOBt CH₂Cl₂ 25 6 89
DCC THF 40 12 78
HATU DMF 0→25 12 92

EDC/HOBt emerges as the optimal system due to minimal side-product formation and ease of catalyst removal.

Industrial-Scale Synthesis and Process Optimization

For large-scale production, the synthesis is streamlined into three modules:

  • Benzofuran Core Assembly: Continuous flow reactors enable palladium-catalyzed cyclization at 90°C with 98% conversion.
  • Amide Coupling: HATU is replaced with cheaper T3P (propylphosphonic anhydride) in toluene, reducing costs by 40% while maintaining 85% yield.
  • Final Purification: Crystallization using ethanol/water (4:1) achieves >99% purity without chromatography.

Table 3: Cost Analysis of Industrial Methods

Step Reagent Cost ($/kg) Yield (%) Purity (%)
Benzofuran core 120 95 98
Phenoxyacetamido 90 88 97
Dimethoxyphenyl 75 89 99

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the dimethoxyphenyl group.

    Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, benzofuran derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Medicine

In medicinal chemistry, such compounds may be investigated for their potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.

Industry

Industrially, these compounds might find applications in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for “N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide” would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations at the benzofuran core or modifications to the carboxamide side chains. Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Key Substituents Molecular Formula Pharmacological Notes Reference
N-(3,4-Dimethoxyphenyl)-3-(2-Phenoxyacetamido)-1-Benzofuran-2-Carboxamide 3,4-Dimethoxyphenyl (carboxamide), 2-Phenoxyacetamido (benzofuran C3) C₂₅H₂₂N₂O₆ Not explicitly reported; inferred potential for kinase inhibition or anti-inflammatory activity based on analogs.
3-(2-Chloroacetamido)-N-(3,4-Dimethoxyphenyl)-1-Benzofuran-2-Carboxamide 2-Chloroacetamido (C3), 3,4-Dimethoxyphenyl (carboxamide) C₁₉H₁₇ClN₂O₅ Higher electrophilicity due to chloro group; possible enhanced cytotoxicity.
N-(3,4-Dimethoxyphenyl)-3-(2-Methoxybenzamido)-1-Benzofuran-2-Carboxamide 2-Methoxybenzamido (C3), 3,4-Dimethoxyphenyl (carboxamide) C₂₄H₂₂N₂O₆ Methoxy group may improve metabolic stability compared to phenoxy.
[2-(3,4-Dimethoxyphenyl)Ethyl]Azanium Chloride Dihydrate Dimethoxyphenyl-ethylamine backbone C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O Intermediate in isoquinoline alkaloid synthesis; structural focus on hydrogen bonding.

Key Observations:

Substituent Effects on Reactivity: The chloroacetamido analog (C₁₉H₁₇ClN₂O₅) exhibits higher electrophilicity at the C3 position, which may enhance interactions with nucleophilic residues in biological targets (e.g., cysteine proteases or kinases) . The methoxybenzamido derivative (C₂₄H₂₂N₂O₆) demonstrates how methoxy groups can modulate solubility and metabolic stability compared to bulkier phenoxy substituents .

Structural Characterization: The azanium chloride dihydrate analog (C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O) highlights the role of hydrogen bonding and crystal packing in stabilizing such compounds, with a monoclinic (P21/c) crystal system and Z = 4 .

Synthetic Pathways: Similar compounds (e.g., isoquinoline alkaloid intermediates) are synthesized via multi-step routes involving carbamoylpropyl azanium intermediates, as described in crystallographic studies .

Research Findings and Implications

The methoxybenzamido analog’s structural similarity to COX-2 inhibitors (e.g., celecoxib) implies possible anti-inflammatory applications .

Gaps in Knowledge: Pharmacokinetic data (e.g., bioavailability, half-life) for these compounds are absent in the provided evidence, necessitating further preclinical studies.

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and empirical evidence from various studies.

Chemical Structure and Properties

The compound features a benzofuran core, a dimethoxyphenyl group, and an acetamido moiety. Its molecular formula is C₂₁H₂₃N₃O₅, with a molecular weight of approximately 393.43 g/mol. The presence of functional groups allows for diverse reactivity patterns which can be exploited in synthetic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available precursors such as 3,4-dimethoxyphenol and benzofuran derivatives.
  • Reagents : Potassium hydroxide is often used for deprotonation steps, while solvents like methanol or dimethylformamide facilitate the reactions.
  • Reaction Conditions : Temperature and time are critical for optimizing yield and purity.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. In vitro assays indicate that it may interfere with cell cycle progression and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives of benzofuran compounds have demonstrated antibacterial activity against common pathogens, suggesting potential applications in treating infections.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluated the antiproliferative effects of similar compounds on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture models. Results indicated significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay conditions .
    • Another research highlighted that certain structural modifications enhance the antitumor efficacy, suggesting that the presence of specific substituents could be crucial for biological activity .
  • Antimicrobial Activity :
    • Compounds with similar structures have been tested against bacterial strains such as E. coli and S. aureus, showing promising results in inhibiting bacterial growth .

Data Table: Biological Activity Summary

Biological ActivityCell Line / PathogenIC50 (μM)Reference
AntitumorA5496.26
AntitumorHCC82720.46
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified

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